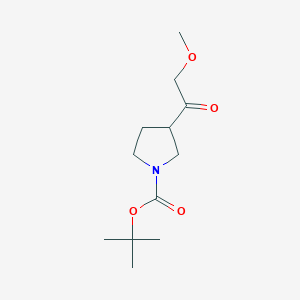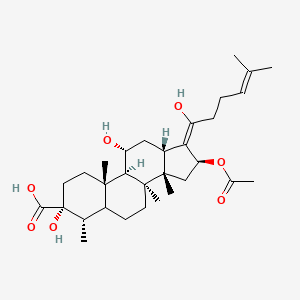![molecular formula C9H10N4S B13152572 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide CAS No. 1193388-95-2](/img/structure/B13152572.png)
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide is a heterocyclic compound with the molecular formula C9H10N4S and a molecular weight of 206.27 g/mol . This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This method is known for its simplicity and efficiency in constructing the pyrazolopyridine system . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction pathways related to cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
- 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Uniqueness
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide is unique due to its specific substitution pattern and the presence of a carbothioamide group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1193388-95-2 |
|---|---|
Molekularformel |
C9H10N4S |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbothioamide |
InChI |
InChI=1S/C9H10N4S/c1-5-7-3-6(8(10)14)4-11-9(7)13(2)12-5/h3-4H,1-2H3,(H2,10,14) |
InChI-Schlüssel |
IMLCQCKFQLEOIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)



![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)







![3-(4-Bromophenyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13152554.png)
